molecular formula C32H52O3 B2788842 Betulin 28-acetate CAS No. 27686-35-7

Betulin 28-acetate

Cat. No.: B2788842
CAS No.: 27686-35-7
M. Wt: 484.765
InChI Key: PNDHMMQVMNVWPV-VFUWXHBOSA-N
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Description

28-Acetylbetulin is a derivative of betulin, a naturally occurring lupane-type pentacyclic triterpene found in the outer bark of birch trees (Betula species). Betulin and its derivatives, including 28-acetylbetulin, are known for their diverse biological activities and potential therapeutic applications. 28-Acetylbetulin is particularly noted for its role as a starting compound in the synthesis of various biologically active derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 28-Acetylbetulin can be synthesized from betulin through a selective acetylation process. The primary hydroxyl group at the C-28 position of betulin is acetylated using acetic anhydride in the presence of imidazole as a catalyst in dry chloroform. This reaction yields 28-acetylbetulin as the primary product .

Industrial Production Methods: While specific industrial production methods for 28-acetylbetulin are not extensively documented, the process generally involves the extraction of betulin from birch bark followed by chemical modification. The extraction is typically performed using organic solvents such as ethanol, chloroform, or acetone .

Comparison with Similar Compounds

Uniqueness of 28-Acetylbetulin: 28-Acetylbetulin is unique due to its selective acetylation at the C-28 position, which allows for further functionalization at the C-3 position. This selective modification enhances its potential for the synthesis of new derivatives with diverse biological activities .

Properties

IUPAC Name

[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O3/c1-20(2)22-11-16-32(19-35-21(3)33)18-17-30(7)23(27(22)32)9-10-25-29(6)14-13-26(34)28(4,5)24(29)12-15-31(25,30)8/h22-27,34H,1,9-19H2,2-8H3/t22-,23+,24-,25+,26-,27+,29-,30+,31+,32+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDHMMQVMNVWPV-VFUWXHBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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